molecular formula C18H15ClSi B11954813 (4-Chlorophenyl)diphenylsilane CAS No. 18557-60-3

(4-Chlorophenyl)diphenylsilane

Cat. No.: B11954813
CAS No.: 18557-60-3
M. Wt: 294.8 g/mol
InChI Key: MHSHAEXCPBUGDM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)diphenylsilane is an organosilicon compound featuring a central silicon atom bonded to a 4-chlorophenyl group and two phenyl groups. Organosilicon compounds are widely used in materials science, pharmaceuticals, and catalysis due to their thermal stability, tunable reactivity, and electronic properties .

Properties

CAS No.

18557-60-3

Molecular Formula

C18H15ClSi

Molecular Weight

294.8 g/mol

IUPAC Name

(4-chlorophenyl)-diphenylsilane

InChI

InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H

InChI Key

MHSHAEXCPBUGDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of (4-Chlorophenyl)diphenylsilane with analogous silanes:

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂, R₃) Key Properties/Applications
This compound* C₁₈H₁₅ClSi ~294.85 Ph, Ph, 4-ClPh High hydrophobicity; potential precursor for materials synthesis
(4-Chlorophenyl)trimethylsilane C₉H₁₃ClSi 184.74 Me, Me, Me, 4-ClPh Low molecular weight; volatile; used in surface modification
(4-Chlorophenyl)triethoxysilane C₁₂H₁₉ClO₃Si 274.80 EtO, EtO, EtO, 4-ClPh Hydrolysis-prone; applied in sol-gel processes and coatings
(4-Chlorophenyl)trihexadecylsilane C₅₄H₁₀₃ClSi 815.95 C₁₆H₃₃, C₁₆H₃₃, C₁₆H₃₃, 4-ClPh Bulky; used in lubricants or polymer additives
Trichloro(4-chlorophenyl)silane C₆H₄Cl₄Si 245.99 Cl, Cl, Cl, 4-ClPh Highly reactive; precursor for functional silanes

*Hypothetical data inferred from analogs.

Electronic and Reactivity Trends

  • Substituent Effects :

    • Phenyl groups (as in diphenylsilane derivatives) enhance thermal stability and π-π interactions, making them suitable for high-temperature applications .
    • Chlorophenyl groups introduce electron-withdrawing effects, which can polarize the Si–C bond and influence reactivity in cross-coupling or catalytic reactions .
    • Alkoxy groups (e.g., triethoxysilane) increase susceptibility to hydrolysis, enabling applications in surface functionalization .
  • Reactivity :

    • Trichloro(4-chlorophenyl)silane (C₆H₄Cl₄Si) undergoes rapid nucleophilic substitution due to three labile Cl atoms, serving as a precursor for more complex silanes .
    • Bulky trihexadecyl derivatives exhibit steric hindrance, reducing reactivity but enhancing stability in hydrophobic matrices .

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